molecular formula C8H10BClO2 B2532937 (2-Chloro-3,5-dimethylphenyl)boronic acid CAS No. 1451391-50-6

(2-Chloro-3,5-dimethylphenyl)boronic acid

Cat. No.: B2532937
CAS No.: 1451391-50-6
M. Wt: 184.43
InChI Key: RXDUWKGWESJHII-UHFFFAOYSA-N
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Description

(2-Chloro-3,5-dimethylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a chlorinated and dimethyl-substituted phenyl ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Mechanism of Action

Target of Action

The primary target of (2-Chloro-3,5-dimethylphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely used in organic synthesis .

Mode of Action

This compound interacts with its targets through two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium is oxidized as it forms a new bond with an electrophilic organic group . In the transmetalation step, the boronic acid transfers a nucleophilic organic group from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, facilitated by this compound, affects the carbon–carbon bond formation pathway . This reaction allows for the joining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The result is the formation of new carbon–carbon bonds, which is a critical process in organic synthesis .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . Its solubility in water is slight , which may affect its absorption and distribution in biological systems.

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by several environmental factors. The Suzuki–Miyaura coupling reaction it facilitates is known for its mild and functional group tolerant reaction conditions . Therefore, the reaction typically needs to be carried out under controlled conditions to ensure efficacy and stability .

Safety and Hazards

Boronic acids can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They should be handled with personal protective equipment and face protection .

Future Directions

Boronic acids are highly valuable building blocks in organic synthesis . They have been used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B . Future research may continue to explore their potential applications in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (2-Chloro-3,5-dimethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-chloro-3,5-dimethylphenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert conditions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar borylation reactions but optimized for larger batch processes. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, catalysts, and reaction conditions are fine-tuned to maximize yield and purity while minimizing costs and environmental impact .

Comparison with Similar Compounds

Uniqueness: (2-Chloro-3,5-dimethylphenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in selective organic transformations and in the synthesis of specialized compounds .

Properties

IUPAC Name

(2-chloro-3,5-dimethylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BClO2/c1-5-3-6(2)8(10)7(4-5)9(11)12/h3-4,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDUWKGWESJHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1Cl)C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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